1-(4-Bromo-2-(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one
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Overview
Description
1-(4-Bromo-2-(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one is an organic compound characterized by the presence of bromine, trifluoromethyl, and trifluoropropanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-(trifluoromethyl)benzene and 3,3,3-trifluoropropanone.
Reaction Conditions: A Friedel-Crafts acylation reaction is commonly employed, using a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation of the aromatic ring.
Procedure: The reaction mixture is stirred under an inert atmosphere, typically at low temperatures, to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the Friedel-Crafts acylation.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and safety.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 1-(4-azido-2-(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one.
Reduction Products: 1-(4-Bromo-2-(trifluoromethyl)phenyl)-3,3,3-trifluoropropanol.
Oxidation Products: 1-(4-Bromo-2-(trifluoromethyl)phenyl)-3,3,3-trifluoropropanoic acid.
Scientific Research Applications
1-(4-Bromo-2-(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is utilized in the design of advanced materials with specific electronic properties due to its trifluoromethyl groups.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, depending on its application.
Pathways Involved: In medicinal chemistry, it may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
Binding Interactions: The trifluoromethyl groups enhance binding affinity to target proteins through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
- **1-(4-Chloro-2-(trifluoromethyl)phenyl)-3,3,3
Properties
Molecular Formula |
C10H5BrF6O |
---|---|
Molecular Weight |
335.04 g/mol |
IUPAC Name |
1-[4-bromo-2-(trifluoromethyl)phenyl]-3,3,3-trifluoropropan-1-one |
InChI |
InChI=1S/C10H5BrF6O/c11-5-1-2-6(7(3-5)10(15,16)17)8(18)4-9(12,13)14/h1-3H,4H2 |
InChI Key |
ILUXMAWFNKJRQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)CC(F)(F)F |
Origin of Product |
United States |
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